SDX-7539

MetAP2 Enzyme Inhibition Binding Affinity

Researchers developing MetAP2-targeted conjugates require the exact warhead used in clinical-stage SDX-7320 for analytical calibration. SDX-7539 (CAS 1631953-52-0) addresses this with: • Co-crystal structure with MetAP2 (PDB: 8OXG) enabling rational linker design for ADCs/PROTACs. • N-(4-aminocyclohexyl)carbamate handle for cathepsin-cleavable linker attachment. • Moderate HUVEC IC50 (120 μM) for graded inhibition studies without immediate cytotoxicity.

Molecular Formula C23H38N2O5
Molecular Weight 422.6 g/mol
Cat. No. B12387286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDX-7539
Molecular FormulaC23H38N2O5
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC4CCC(CC4)N)OC)C
InChIInChI=1S/C23H38N2O5/c1-14(2)5-10-18-22(3,30-18)20-19(27-4)17(11-12-23(20)13-28-23)29-21(26)25-16-8-6-15(24)7-9-16/h5,15-20H,6-13,24H2,1-4H3,(H,25,26)/t15?,16?,17-,18-,19-,20-,22+,23+/m1/s1
InChIKeyNRQIOBIGZOJSBU-NCQCNRHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SDX-7539: MetAP2 Inhibitor Sourcing Guide


The compound [(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(4-aminocyclohexyl)carbamate (CAS 1631953-52-0), also designated SDX-7539, is a small-molecule methionine aminopeptidase type 2 (MetAP2) inhibitor belonging to the fumagillin analog class . Its structure has been confirmed via X-ray crystallography (PDB ID: 8OXG), providing a robust foundation for structure-activity relationship studies and target validation [1]. The compound is a critical precursor to the polymer-drug conjugate SDX-7320 (evexomostat), which has advanced to phase I/II clinical trials, underscoring the relevance of the small-molecule warhead for translational research [2].

MetAP2 target engagement studies with X-ray validated binding mode (PDB: 8OXG)
Polymer-drug conjugate precursor with cathepsin-cleavable linker chemistry
Structure-guided linker attachment for PROTAC/ADC research applications

Why SDX-7539 Outperforms Other MetAP2 Inhibitors


While the MetAP2 inhibitor class includes several fumagillin analogs, substitution is not feasible due to divergent structural and pharmacological properties driven by the C6-carbamate moiety. The parent natural product fumagillin is limited by its potency, while earlier clinical candidates like TNP-470 (AGM-1470) faced discontinuation due to dose-limiting central nervous system (CNS) toxicity and poor drug-like properties [1]. The specific N-(4-aminocyclohexyl)carbamate substitution in SDX-7539 enables the cathepsin-mediated release mechanism essential for its polymer-conjugate prodrug design, a feature absent in other analogs. The following quantitative evidence delineates the precise performance differentials across biochemical and functional assays.

SDX-7539 N-(4-aminocyclohexyl)carbamate enables cathepsin-mediated release for conjugate design
Fumagillin / TNP-470 Lack this specific C6 substitution; linker chemistry and conjugate activation may not transfer
SDX-7539 conjugate Reported lower CNS exposure of free inhibitor; Phase I DLT not neurotoxicity
Earlier analogs TNP-470 showed dose-limiting CNS toxicity; direct small-molecule use may carry higher CNS risk

Quantitative Evidence Against Standard MetAP2 Inhibitors


MetAP2 Binding Affinity and Structural Validation

SDX-7539 is a potent and selective inhibitor of MetAP2. While specific IC50 values for the isolated enzyme are not disclosed in the primary literature, the compound has been co-crystallized with human MetAP2 at a resolution of 1.731 Å, confirming direct engagement of the active site [1]. This structural validation is critical for understanding the covalent binding mechanism of the spiroepoxide warhead. For context, the natural product fumagillin exhibits an IC50 of approximately 9.2 nM against MetAP2 .

Binding Mode Validation
Class-level inference
Co-crystal with human MetAP2 at 1.731 Å (PDB: 8OXG) vs fumagillin IC50 9.2 nM (no structural data)
Supports structure-based linker design
Binding affinity not directly comparable across modalities
MetAP2 Enzyme Inhibition Binding Affinity X-ray Crystallography

HUVEC Proliferation Potency Comparison

The compound SDX-7539 inhibits proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 120 μM . This is in stark contrast to earlier generation MetAP2 inhibitors: TNP-470 exhibits a significantly lower IC50 of 25 pM in the same cell type , while PPI-2458 demonstrates an IC50 of 0.04 nM .

HUVEC Proliferation Potency
Cross-study comparable
IC50 = 120 µM (SDX-7539) vs 25 pM (TNP-470), 0.04 nM (PPI-2458)
Reduced cell-based potency enables conjugate-dependent activity profile
Data from different studies; confirm under standardized conditions
Angiogenesis HUVEC Cell Proliferation IC50

CNS Exposure and Neurotoxicity Profile

A key limitation of prior generation small-molecule fumagillol derivatives, including TNP-470, was dose-limiting central nervous system (CNS) toxicity due to high CNS exposure [1]. The design of SDX-7539 as a cathepsin-released warhead in the polymer-drug conjugate SDX-7320 specifically ameliorates this liability, resulting in reduced CNS exposure of the active MetAP2 inhibitor [1]. In the Phase I clinical study of SDX-7320, no Grade 5 adverse events were reported, and dose-limiting toxicity was reversible thrombocytopenia, not neurotoxicity [2].

CNS Tolerability Profile
Head-to-head
SDX-7320 conjugate: reduced CNS exposure; Phase I DLT reversible thrombocytopenia, not neurotoxicity
vs TNP-470: dose-limiting CNS toxicity halted development
Conjugate approach may support improved CNS tolerability endpoint profile
Phase I context; tolerability requires further research confirmation
CNS Toxicity Pharmacokinetics Blood-Brain Barrier Conjugate Design

Polymer Conjugate Anti-Tumor Efficacy

The polymer-drug conjugate of SDX-7539, SDX-7320, demonstrates significant anti-tumor and anti-metastatic activity in multiple xenograft and syngeneic cancer models [1]. Notably, reductions in small molecule-equivalent efficacious doses were observed following polymer conjugation, an outcome that is atypical for polymer-drug conjugates in general [1]. In contrast, TNP-470 showed anti-tumor activity but required subcutaneous dosing in preclinical models and was not advanced in a conjugate format.

Conjugate Anti-Tumor Activity
Class-level inference
SDX-7320: reported anti-tumor and anti-metastatic activity in multiple xenograft/syngeneic models; reduction in small-molecule equivalent dose observed
TNP-470: anti-tumor activity reported but not formulated as conjugate
Supports conjugate-mediated tumor response evaluation
Model-specific results; cross-model transferability to verify
Xenograft Anti-tumor Metastasis Polymer-drug Conjugate

Research Applications for SDX-7539


Polymer-Drug Conjugate Design and Synthesis

Given its defined crystal structure with MetAP2 (PDB: 8OXG), SDX-7539 is the optimal starting material for designing next-generation polymer-drug conjugates, antibody-drug conjugates (ADCs), or PROTACs targeting MetAP2. The N-(4-aminocyclohexyl)carbamate moiety provides a functional handle for linker attachment, and the structural data [1] can guide linker orientation to preserve target engagement. This is a distinct advantage over using TNP-470 or PPI-2458, which have not been co-crystallized with MetAP2 in the public domain and lack the same validated linker attachment site.

Controlled Cytostatic Activity in Cell Culture

For researchers studying the downstream effects of MetAP2 inhibition on angiogenesis or protein processing, the moderate potency of SDX-7539 in HUVEC proliferation assays (IC50 = 120 μM) is beneficial. Unlike the picomolar potency of TNP-470, which can lead to rapid and complete cytostasis, SDX-7539 allows for the study of partial or graded MetAP2 inhibition over a wider concentration range without immediate cytotoxicity. This makes it a useful tool compound for dissecting the nuanced biological functions of MetAP2.

Analytical Reference Standard for Conjugate QC

As the active pharmaceutical ingredient (API) starting material for the clinical-stage conjugate SDX-7320 [2], SDX-7539 is the requisite reference standard for analytical method development, release testing, and stability studies of the conjugate. Procuring this specific compound ensures that analytical methods (e.g., HPLC, LC-MS) for quantifying free drug or assessing drug-to-antibody ratio (DAR) are properly calibrated against the actual warhead used in clinical development.

Structure-Activity Relationship Studies

SDX-7539 represents a distinct branch of the fumagillin analog SAR tree, specifically exploring the effects of an N-(4-aminocyclohexyl)carbamate substitution at C6. Comparing its properties (e.g., IC50 = 120 μM in HUVEC) to other C6-carbamate analogs like PPI-2458 (IC50 = 0.04 nM) provides critical insight into how this particular modification dramatically alters cell-based potency and, consequently, in vivo applicability and safety profiles. This makes it an essential compound for any comprehensive SAR exploration of the MetAP2 inhibitor pharmacophore.

Application
Selection Property
Validation Focus
Polymer-drug conjugate design
Linker attachment handle (N-(4-aminocyclohexyl)carbamate)
MetAP2 binding site preservation post-conjugation
Graded MetAP2 inhibition studies
Moderate cell-based potency enables partial inhibition range
Concentration-response profiling without immediate cytostasis
Analytical reference for conjugate QC
Same warhead as clinical-stage conjugate SDX-7320
Method calibration for free drug quantification
SAR of C6-carbamate analogs
Distinct C6 substitution vs PPI-2458, TNP-470
Impact of modification on cell-based and in vivo profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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